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Introduction
Succinoadenosine is a purine nucleotide intermediate that accumulates in biological fluids

due to a deficiency of the enzyme adenylosuccinate lyase (ADSL). This rare autosomal

recessive disorder, known as ADSL deficiency, disrupts purine metabolism and leads to a

spectrum of neurological and physiological symptoms.[1][2] The biochemical hallmark of ADSL

deficiency is the accumulation of two succinylpurines: succinoadenosine (S-Ado) and

succinylaminoimidazole carboxamide riboside (SAICAr) in biofluids such as plasma, urine, and

cerebrospinal fluid.[2][3] Untargeted metabolomics has emerged as a powerful tool for the

discovery and semi-quantitative analysis of biomarkers like succinoadenosine, offering a

comprehensive screen for inborn errors of metabolism from a single biological sample.[1][2]

This application note provides a detailed overview and protocols for the utilization of untargeted

metabolomics in the discovery and analysis of succinoadenosine.
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Untargeted metabolomics platforms enable the semi-quantitative assessment of a wide range

of metabolites. In the context of succinoadenosine discovery, this approach allows for the

comparison of its relative abundance in patient samples versus a control population. The

results are often expressed as z-scores, which represent the number of standard deviations a

patient's metabolite level is from the mean of the control population. Additionally, targeted

quantitative methods have been developed to determine the absolute concentrations of

succinoadenosine.

Table 1: Succinoadenosine and SAICAr Levels in Biological Samples

Analyte Condition Sample Type
Concentration
Range
(µmol/L)

Z-Score (vs.
Control)

Succinoadenosin

e (S-Ado)
ADSL Deficiency Dried Blood Spot 1.5 - 21.3[1]

> 3 (in plasma)

[2]

Healthy Control Dried Blood Spot 0.06 - 0.14[1] Not Applicable

SAICAr ADSL Deficiency Dried Blood Spot 0.03 - 4.7[1]
> 3 (in plasma)

[2]

Healthy Control Dried Blood Spot 0 - 0.026[1] Not Applicable

Signaling Pathway and Experimental Workflow
Purine Metabolism and ADSL Deficiency
Succinoadenosine is an intermediate in the purine nucleotide cycle. The enzyme

adenylosuccinate lyase (ADSL) catalyzes two key steps in purine metabolism: the conversion

of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide

ribotide (AICAR) in the de novo purine synthesis pathway, and the conversion of

adenylosuccinate (S-AMP) to adenosine monophosphate (AMP).[2][4] A deficiency in ADSL

leads to the accumulation of the substrates SAICAR and S-AMP, which are then

dephosphorylated to SAICAr and succinoadenosine (S-Ado), respectively.[2] While adenosine

and succinate have well-defined signaling roles, a direct signaling pathway for

succinoadenosine has not been extensively characterized. Its primary clinical significance lies

in its role as a biomarker for ADSL deficiency.[5]
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Purine metabolism pathway and the effect of ADSL deficiency.

Experimental Workflow for Untargeted Metabolomics
The discovery of succinoadenosine using untargeted metabolomics follows a standardized

workflow, beginning with sample collection and preparation, followed by instrumental analysis,

and concluding with data processing and interpretation.
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Experimental workflow for succinoadenosine discovery.

Experimental Protocols
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The following protocols provide a general framework for the untargeted metabolomic analysis

of succinoadenosine in biological samples. These should be optimized based on the specific

instrumentation and reagents available.

Sample Preparation (Plasma)
Thawing: Thaw frozen plasma samples on ice.

Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

Protein Precipitation: Add 200 µL of ice-cold methanol (containing internal standards, if used)

to the plasma aliquot.

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and

protein precipitation.

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the

precipitated proteins.

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a

vacuum concentrator.

Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95:5

water:acetonitrile with 0.1% formic acid).

Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C

to remove any remaining particulates.

Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Untargeted LC-MS/MS Analysis
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(QTOF) mass spectrometer, coupled to a an Ultra-Performance Liquid Chromatography

(UPLC) system is recommended.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b120919?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm

particle size) is suitable for the separation of polar metabolites like succinoadenosine.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution:

0-1 min: 5% B

1-9 min: ramp to 95% B

9-11 min: hold at 95% B

11-11.1 min: return to 5% B

11.1-15 min: re-equilibrate at 5% B

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition

(DIA).

Scan Range: m/z 50-1000.

Collision Energy: Ramped collision energy for fragmentation.

Data Processing and Analysis
Data Conversion: Convert raw mass spectrometry data to a common format (e.g., mzXML or

mzML).
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Peak Picking and Alignment: Use a data processing software (e.g., XCMS, MS-DIAL) to

detect and align metabolic features across all samples.

Normalization: Normalize the data to an internal standard or by a method such as total ion

current (TIC) to account for variations in sample amount and instrument response.

Statistical Analysis: Perform statistical analysis to identify features that are significantly

different between patient and control groups. For succinoadenosine discovery, this would

involve calculating z-scores for each feature.

Compound Identification: Identify succinoadenosine based on its accurate mass, retention

time, and fragmentation pattern (MS/MS spectrum) compared to a known standard or a

spectral library. The accurate mass of succinoadenosine (C14H17N5O8) is 383.1077 g/mol

.

Pathway Analysis: Utilize pathway analysis tools to map the identified metabolites to known

biochemical pathways, which can help in the interpretation of the metabolic phenotype.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application of untargeted metabolomics for
succinoadenosine discovery.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120919#application-of-untargeted-metabolomics-for-
succinoadenosine-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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